molecular formula C12H15NO3S B3018843 2-(4-ethoxyphenyl)thiazolidine-4-carboxylic acid CAS No. 342412-29-7

2-(4-ethoxyphenyl)thiazolidine-4-carboxylic acid

Cat. No.: B3018843
CAS No.: 342412-29-7
M. Wt: 253.32
InChI Key: WHCOCRPZHNFYOF-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .

Mechanism of Action

Mode of Action

The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

The compound’s bioavailability, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of 2-(4-Ethoxy-phenyl)-thiazolidine-4-carboxylic acid are currently unknown. The compound’s effects will depend on its specific targets and mode of action, which are yet to be identified .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on 2-(4-ethoxy-phenyl)-thiazolidine-4-carboxylic acid are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)thiazolidine-4-carboxylic acid typically involves the reaction of 4-ethoxybenzaldehyde with cysteine in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidine ring .

Industrial Production Methods

the general approach would involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to scale up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid is unique due to the presence of the ethoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-2-16-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)15/h3-6,10-11,13H,2,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCOCRPZHNFYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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